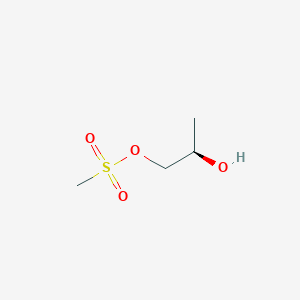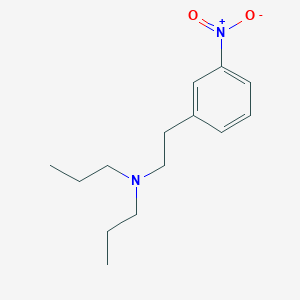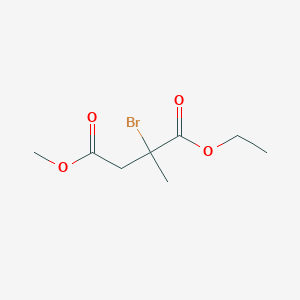
(2R)-2-Hydroxy-1-propyl Methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Hydroxy-1-propyl Methanesulfonate: is an organosulfur compound characterized by the presence of a methanesulfonate group attached to a hydroxypropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxy-1-propyl Methanesulfonate typically involves the reaction of (2R)-2-Hydroxy-1-propanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(2R)-2-Hydroxy-1-propanol+Methanesulfonyl chloride→(2R)-2-Hydroxy-1-propyl Methanesulfonate+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-Hydroxy-1-propyl Methanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The methanesulfonate group can be reduced to a thiol group under specific conditions.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of (2R)-2-Oxo-1-propyl Methanesulfonate.
Reduction: Formation of (2R)-2-Hydroxy-1-propyl Thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2R)-2-Hydroxy-1-propyl Methanesulfonate is used as an intermediate in the synthesis of more complex organosulfur compounds. It serves as a building block for the preparation of sulfonate esters and other derivatives.
Biology: In biological research, this compound is used to study the effects of sulfonate esters on cellular processes. It is also employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the development of novel therapeutic agents.
Industry: In industrial applications, this compound is used in the production of surfactants, detergents, and other specialty chemicals. Its properties make it suitable for use in formulations requiring high stability and reactivity.
Mécanisme D'action
The mechanism of action of (2R)-2-Hydroxy-1-propyl Methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Methanesulfonic acid: A simpler sulfonate compound with similar reactivity but lacking the hydroxypropyl moiety.
(2R)-2-Hydroxy-1-propyl Sulfate: Similar structure but with a sulfate group instead of a methanesulfonate group.
(2R)-2-Hydroxy-1-propyl Sulfonate: Similar structure but with a sulfonate group instead of a methanesulfonate group.
Uniqueness: (2R)-2-Hydroxy-1-propyl Methanesulfonate is unique due to the presence of both a hydroxy group and a methanesulfonate group. This combination allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
[(2R)-2-hydroxypropyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQAPCVWBGOGEW-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COS(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550107 |
Source


|
| Record name | (2R)-2-Hydroxypropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262423-81-4 |
Source


|
| Record name | (2R)-2-Hydroxypropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)













